molecular formula C8H8ClFN2O B13502325 1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride

1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride

Cat. No.: B13502325
M. Wt: 202.61 g/mol
InChI Key: NHPBMJUZYGELNH-UHFFFAOYSA-N
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Description

1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride is a chemical compound with a unique structure that combines a fluorinated furo-pyridine ring with a methanamine group.

Preparation Methods

The synthesis of 1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride typically involves several steps, starting from commercially available starting materials. The synthetic route often includes the following steps:

    Formation of the furo-pyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the furo-pyridine ring.

    Fluorination: Introduction of the fluorine atom into the furo-pyridine ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methanamine group addition: The methanamine group is introduced through nucleophilic substitution reactions, often using reagents like methylamine or its derivatives.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride can be compared with other similar compounds, such as:

    1-{5-Fluorofuro[2,3-b]pyridin-2-yl}methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    1-{5-Methylfuro[2,3-b]pyridin-2-yl}methanol: Similar structure but with a methyl group instead of a fluorine atom.

    1-{5-Bromofuro[2,3-b]pyridin-2-yl}methanol: Similar structure but with a bromine atom instead of a fluorine atom

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

(5-fluorofuro[3,2-b]pyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H7FN2O.ClH/c9-8-2-1-7-6(11-8)3-5(4-10)12-7;/h1-3H,4,10H2;1H

InChI Key

NHPBMJUZYGELNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1OC(=C2)CN)F.Cl

Origin of Product

United States

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